molecular formula C22H25N3O4 B11494842 1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11494842
M. Wt: 395.5 g/mol
InChI Key: YZBYHMAPICIYPI-UHFFFAOYSA-N
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Description

1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring, methoxyphenyl group, and indole moiety contributes to its diverse biological activities.

Preparation Methods

The synthesis of 1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable aldehyde or ketone to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a dihydrospiroindole derivative to form the spirocyclic intermediate.

    Final Functionalization:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Pharmacology: Research focuses on its interactions with various biological targets, such as receptors and enzymes, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in cells.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

1’-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can be compared with other similar compounds, such as:

    4-(4-Methoxyphenyl)piperazine Derivatives: These compounds share the piperazine and methoxyphenyl moieties but differ in their additional functional groups and overall structure.

    Spiroindole Derivatives: Compounds with similar spirocyclic structures but different substituents on the indole ring.

    Dioxolane-Containing Compounds: Molecules that feature the dioxolane ring but vary in other structural aspects.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

1'-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C22H25N3O4/c1-27-18-8-6-17(7-9-18)24-12-10-23(11-13-24)16-25-20-5-3-2-4-19(20)22(21(25)26)28-14-15-29-22/h2-9H,10-16H2,1H3

InChI Key

YZBYHMAPICIYPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C5(C3=O)OCCO5

Origin of Product

United States

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